Arprinocid-N-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

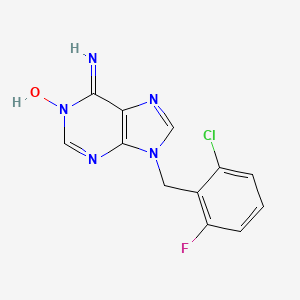

Arprinocid-N-oxide is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 2-chloro-6-fluorophenylmethyl group and an amine oxide functional group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Arprinocid-N-oxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nucleophilic Substitution: The starting material, 2-chloro-6-fluorobenzyl chloride, undergoes nucleophilic substitution with a purine derivative to form the intermediate compound.

Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the amine oxide functional group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Metabolic Activation and Antiparasitic Activity

Arprinocid-1-N-oxide (C15H13ClN4O) exhibits irreversible inhibition of Toxoplasma gondii tachyzoites, with an IC50 of 0.061 ± 0.028 µM, making it 367-fold more potent than its parent compound, arprinocid (IC50 = 22.4 ± 5.0 µM) . Key findings include:

-

Time-dependent action : Full inhibition occurs within 4 hours of exposure, with no recovery post-treatment .

-

Host cell specificity : No cytotoxicity observed in Vero cells at therapeutic concentrations (≤20 µM) .

| Parameter | Arprinocid-1-N-oxide | Arprinocid |

|---|---|---|

| IC50 (µM) | 0.061 ± 0.028 | 22.4 ± 5.0 |

| Selectivity index (SI) | >328 | ~1.3 |

Interaction with Cytochrome P-450

The compound’s mechanism involves cytochrome P-450-mediated microsomal metabolism:

-

Binding affinity : Direct interaction with cytochrome P-450 induces visible absorption difference spectra and alters electron paramagnetic resonance signals .

-

Cellular effects : Causes vacuolization in HeLa cells and E. tenella merozoites via endoplasmic reticulum dilation, reversible by SKF-525A (a P-450 inhibitor) .

Key reaction pathway :

Arprinocid 1 N oxideCytochrome P 450Reactive metabolites→ER stress→Cell death

Purine Transporter Inhibition

Arprinocid-1-N-oxide inhibits T. gondii hypoxanthine-xanthine-guanine phosphoribosyltransferase (HXGPRT)-independent purine salvage:

-

Transport kinetics : Competes with hypoxanthine uptake (Ki = 10.4 ± 3.4 µM) .

-

Substrate specificity : Not metabolized by HXGPRT, indicating a distinct target .

| Substrate | Inhibition constant (Ki, µM) |

|---|---|

| Hypoxanthine | 10.4 ± 3.4 |

| Adenine | No significant inhibition |

Resistance Mechanisms

Resistant T. gondii strains (ANOR) show:

-

20–50-fold reduced susceptibility to arprinocid-1-N-oxide, decoquinate, and CP-25,415 .

-

Proteomic changes : Differential expression of a single protein (unidentified) linked to resistance .

Degradation and Stability

-

Thermal stability : Decomposes at temperatures >100°C, with potential Polonovski-like rearrangements under acidic conditions .

-

Microsomal stability : Rapid metabolism in liver microsomes generates unidentified polar metabolites .

Synthetic Routes

While not directly synthesized in cited studies, analogous pyridine-N-oxide syntheses inform potential methods:

-

Oxidation : Using m-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0–5°C .

-

Workup : pH-adjusted precipitation (pH 4–5) isolates N-oxide derivatives .

Comparative Pharmacodynamics

| Property | Arprinocid-1-N-oxide | Adenosine-N-oxide |

|---|---|---|

| IC50 (µM) | 0.061 | 12.5 |

| Cytotoxicity (HeLa) | 5.0 ppm | Non-toxic ≤50 ppm |

Aplicaciones Científicas De Investigación

Anticoccidial Applications

Arprinocid-N-oxide is recognized for its effectiveness in controlling coccidiosis in poultry.

- Mechanism of Action : The compound acts by inhibiting the development of Eimeria tenella in chick kidney epithelial cells, with an ID50 (the dose required to inhibit 50% of the target) significantly lower than that of arprinocid itself (0.30 ppm vs. 20 ppm) . This suggests that this compound is the active metabolite responsible for the anticoccidial effect.

- Resistance Studies : Research indicates that resistance to this compound can develop, similar to other anticoccidials. Studies have shown mutants with reduced susceptibility to this compound, highlighting the need for ongoing monitoring and research into resistance mechanisms .

| Study | Findings |

|---|---|

| Araujo et al. (1991) | This compound demonstrated significant inhibition of Eimeria tenella with an ID50 of 0.30 ppm. |

| Resistance Development | Mutants with 20-50 fold reduced susceptibility to this compound were identified, indicating potential resistance issues. |

Antitoxoplasma Activity

Recent studies have explored the potential use of this compound against Toxoplasma gondii, a parasite responsible for toxoplasmosis.

- In Vitro Efficacy : In a comparative study, this compound exhibited selective activity against Toxoplasma gondii with a 50% inhibitory concentration (IC50) of 0.015 µg/mL . This positions it as a candidate for further investigation as an antitoxoplasma therapeutic.

- Implications for Treatment : Given the similarities in drug susceptibility profiles between Eimeria tenella and Toxoplasma gondii, this compound may provide a novel approach to treating toxoplasmosis, especially in cases where conventional treatments are ineffective or resistance has developed.

| Study | Findings |

|---|---|

| Araujo et al. (1991) | This compound showed IC50 against Toxoplasma gondii at 0.015 µg/mL, suggesting potential therapeutic applications. |

Mechanism of Action and Metabolism

The mechanism by which this compound exerts its effects involves cytochrome P450-mediated metabolism, leading to alterations in cellular structures and functions.

- Cellular Impact : The compound causes cellular vacuole formation in HeLa cells and Eimeria merozoites, indicating cytotoxic effects that may contribute to its antiparasitic action .

- Metabolic Pathway : The metabolism of arprinocid to its N-oxide form is crucial for its activity; studies suggest that the N-oxide binds directly to cytochrome P450 enzymes, influencing drug metabolism and efficacy .

Future Directions and Research Needs

While current findings highlight the potential applications of this compound in veterinary and human health contexts, further research is necessary:

- Resistance Management : Understanding the mechanisms behind resistance development will be crucial for maintaining the efficacy of this compound as an anticoccidial and antitoxoplasma agent.

- Clinical Trials : Future clinical trials are needed to evaluate the safety and efficacy of this compound in humans, particularly for treating toxoplasmosis or other parasitic infections.

Mecanismo De Acción

The mechanism of action of Arprinocid-N-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating their activity and influencing cellular signaling processes. These interactions contribute to the compound’s pharmacological effects, including its potential anti-inflammatory, antiviral, and anticancer activities.

Comparación Con Compuestos Similares

Similar Compounds

- 9-((2-Chlorophenyl)methyl)-9H-purin-6-amine

- 9-((2-Fluorophenyl)methyl)-9H-purin-6-amine

- 9-((2-Bromophenyl)methyl)-9H-purin-6-amine

Uniqueness

Compared to similar compounds, Arprinocid-N-oxide exhibits unique properties due to the presence of both chloro and fluoro substituents. These substituents enhance the compound’s chemical stability and reactivity, making it more versatile in various applications. Additionally, the amine oxide functional group contributes to its distinct pharmacological profile, potentially offering improved therapeutic efficacy and reduced side effects.

Propiedades

Número CAS |

55779-19-6 |

|---|---|

Fórmula molecular |

C12H9ClFN5O |

Peso molecular |

293.68 g/mol |

Nombre IUPAC |

9-[(2-chloro-6-fluorophenyl)methyl]-1-hydroxypurin-6-imine |

InChI |

InChI=1S/C12H9ClFN5O/c13-8-2-1-3-9(14)7(8)4-18-5-16-10-11(15)19(20)6-17-12(10)18/h1-3,5-6,15,20H,4H2 |

Clave InChI |

PUVNMSNIOJELAB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C2N=CN(C3=N)O)F |

SMILES canónico |

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C2N=CN(C3=N)O)F |

Sinónimos |

arprinocid-1-N-oxide arprinocid-N-oxide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.